2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N,N-diethylacetamide
Overview
Description
2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N,N-diethylacetamide is a tetrazole derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound has shown promising results in various studies, and researchers are exploring its potential in different fields.
Mechanism of Action
The mechanism of action of 2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N,N-diethylacetamide is not fully understood. However, studies have suggested that this compound exerts its effects by modulating various signaling pathways. It has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, 2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N,N-diethylacetamide has been found to activate the AMPK signaling pathway, which plays a crucial role in regulating energy metabolism.
Biochemical and Physiological Effects:
2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N,N-diethylacetamide has been shown to have various biochemical and physiological effects. Studies have suggested that this compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, 2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N,N-diethylacetamide has been found to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N,N-diethylacetamide in lab experiments is its potential applications in various research fields. This compound has shown promising results in cancer therapy, inflammation, and neurological disorders. Additionally, 2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N,N-diethylacetamide is relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to work with in some experiments.
Future Directions
For research involving 2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N,N-diethylacetamide include exploring its use in cancer therapy, understanding its mechanism of action, and improving its solubility.
Scientific Research Applications
2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N,N-diethylacetamide has shown potential applications in various scientific research fields. Some of the significant areas of research include cancer therapy, inflammation, and neurological disorders. This compound has been shown to have anticancer properties by inducing apoptosis in cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, 2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N,N-diethylacetamide has shown potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N,N-diethyl-2-[5-(4-phenylmethoxyphenyl)tetrazol-2-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-3-24(4-2)19(26)14-25-22-20(21-23-25)17-10-12-18(13-11-17)27-15-16-8-6-5-7-9-16/h5-13H,3-4,14-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHDXWWDTODVOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1N=C(N=N1)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.